1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
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Overview
Description
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride is a synthetic organic compound that features a unique structure combining elements of thieno[3,2-c]pyran and methanamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride typically involves multi-step organic reactions. The starting materials often include thieno[3,2-c]pyran derivatives, which undergo iodination to introduce the iodine atom at the 2-position. This is followed by the introduction of the methanamine group through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove the iodine atom or to alter the oxidation state of the compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound’s properties may be leveraged in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
- 1-{2-chloro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
- 1-{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
Uniqueness
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine atom’s size and electron-withdrawing properties can affect the compound’s overall electronic structure, making it distinct from its bromo, chloro, and fluoro analogs.
Properties
CAS No. |
2731009-15-5 |
---|---|
Molecular Formula |
C8H11ClINOS |
Molecular Weight |
331.6 |
Purity |
95 |
Origin of Product |
United States |
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